Fluthiacet
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S2/c15-8-5-9(16)10(6-11(8)23-7-12(20)21)17-13-18-3-1-2-4-19(18)14(22)24-13/h5-6H,1-4,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWROTTLWMHCFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)SC(=NC3=CC(=C(C=C3F)Cl)SCC(=O)O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869975 | |
| Record name | ({2-Chloro-4-fluoro-5-[(3-oxotetrahydro-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl}sulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149253-65-6 | |
| Record name | Fluthiacet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149253-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluthiacet [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149253656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ({2-Chloro-4-fluoro-5-[(3-oxotetrahydro-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl}sulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTHIACET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80A642YMCQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Modification of Fluthiacet
Derivatization Strategies and Analogue Synthesis
Chemical Transformations of Fluthiacet
This compound-methyl (B56469) undergoes various chemical transformations in environmental matrices and within plants, leading to its active form and subsequent degradation products. As a pro-herbicide, this compound-methyl is designed to be absorbed by plant leaves and then converted into its biologically active form. researchgate.netnih.gov
The primary metabolic pathway for this compound-methyl in plants involves the rapid hydrolysis of its methyl ester group to yield the free carboxylic acid, often referred to as CGA-300402. epa.gov This free acid can subsequently undergo further oxidative transformations, such as oxidation to the free acid sulfoxide, CGA-300404, or isomerization through rearrangement. epa.gov
A crucial transformation for its herbicidal activity is the conversion of this compound-methyl to its urazole (B1197782) form. This conversion is facilitated by glutathione (B108866) S-transferase (GST) and glutathione (GSH) in certain plants and also observed in rat liver microsomes. researchgate.nettarbaweya.orgchemicalbook.com The resulting urazole form of this compound-methyl is the active compound responsible for inhibiting protoporphyrinogen (B1215707) oxidase (PPO) activity. tarbaweya.org This chemical conversion to the urazole can also occur with a thiol anion in media via a nucleophilic reaction. tarbaweya.org
Environmental fate studies indicate the degradation characteristics of this compound-methyl. While this compound-methyl and its free acid equivalent are generally stable against simple hydrolysis, specific conditions can lead to degradation. epa.gov For instance, a hydrolysis half-life (DT50) of 18 days has been reported for this compound-methyl in water at pH 7. nih.gov This hydrolysis rate is pH-dependent, with a DT50 of 17.7 days at pH 7 and a much faster rate of 0.2 days at pH 9. nih.gov
Photolysis also contributes to the degradation of this compound-methyl. The photolysis half-life on soil surfaces has been reported as 21 days. nih.gov In water, the photolysis half-life is approximately 4.92 days. nih.gov Other studies on photodegradation in water indicate combined half-lives of 9.5 and 13.4 days for parent this compound-methyl and three degradates, with a half-life of 12.4 days on soil surfaces. epa.gov
In soil, this compound-methyl and its degradates undergo degradation via microbial breakdown. In aerobic soil, the combined half-life for parent this compound-methyl and three degradates is approximately 8 ± 3 days and 7 ± 4 days across two studies. epa.gov In anaerobic soil conditions, the combined half-life is around 10 ± 4 days. epa.gov Despite its mobility in soils, the transient nature of this compound-methyl and its degradates suggests that environmental exposure times and concentrations are generally low. epa.gov
Table 1: Degradation Half-Lives of this compound-methyl
| Pathway / Medium | Half-Life (DT50) | Conditions | Source |
| Hydrolysis | 18 days | Water, pH 7 | nih.gov |
| Hydrolysis | 17.7 days | Water, pH 7 | nih.gov |
| Hydrolysis | 0.2 days | Water, pH 9 | nih.gov |
| Photolysis | 21 days | Soil | nih.gov |
| Photolysis | 4.92 days | Water | nih.gov |
| Photodegradation (combined) | 9.5 and 13.4 days | Water | epa.gov |
| Photodegradation (combined) | 12.4 days | Soil surfaces | epa.gov |
| Aerobic Soil Degradation (combined) | 8 ± 3 days / 7 ± 4 days | Soil | epa.gov |
| Anaerobic Soil Degradation (combined) | 10 ± 4 days | Soil | epa.gov |
Synthesis of Structure-Activity Relationship (SAR) Analogues
The design and synthesis of this compound analogues are largely driven by Structure-Activity Relationship (SAR) studies aimed at developing more effective and selective protoporphyrinogen oxidase (PPO) inhibitors. PPO is a key target for novel herbicide discovery, and understanding the structural features that contribute to inhibitory activity is crucial. researchgate.netacs.org
Research has focused on designing novel scaffolds that mimic or improve upon the PPO inhibitory activity of this compound-methyl. One such approach involves scaffold hybridization strategies. For example, a novel N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine herbicidal active scaffold was designed. researchgate.net Systematic structural optimization of derivatives based on this scaffold led to compounds with excellent weed control properties. researchgate.net
Detailed research findings illustrate the impact of structural modifications:
N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine derivatives : Some derivatives within this class exhibited improved Nicotiana tabacum PPO (NtPPO)-inhibitory activity compared to this compound-methyl. researchgate.net
Compound 2b , a derivative from this scaffold, demonstrated a Ki value of 21.8 nM against NtPPO. It displayed superior weed control compared to this compound-methyl at application rates of 12-75 g active ingredient per hectare (ai/ha) and showed selectivity towards maize. researchgate.net
Further in planta studies revealed that compound 2b was converted into a bioactive metabolite, 5 , which exhibited a Ki value of 4.6 nM. This metabolite was 4.6-fold more potent than compound 2b in inhibiting NtPPO activity. Molecular dynamics simulations indicated that the enhanced potency of metabolite 5 was due to the formation of stronger π-π interactions with the Phe392 residue of the enzyme. researchgate.net
Hydantoin (B18101) Derivatives : In an ongoing research program for environmentally friendly herbicides, several hydantoin derivatives possessing an amide subgroup were synthesized and evaluated as PPO inhibitors. researchgate.netkoreascience.kr
Among the tested derivatives, compound 5h showed superior herbicidal activity against problematic upland weeds such as Digitaria sanguinalis and Aeschynomene indica when compared to the reference compound this compound-methyl. researchgate.netkoreascience.kr
These studies highlight that specific chemical modifications, such as the introduction of certain substituents or the rearrangement of the core structure, can significantly influence the herbicidal efficacy and target enzyme inhibition of this compound analogues. The understanding derived from these SAR studies provides an important molecular basis for the design of new PPO inhibitors with improved activity and selectivity. researchgate.net
Table 2: Representative this compound Analogues and Their Activities
| Compound | Structural Class / Modification | Target Enzyme / Activity | Key Finding (vs. This compound-methyl) | Source |
| This compound-methyl | Parent (pro-herbicide) | PPO inhibitor | Reference compound | researchgate.netnih.gov |
| Compound 2b | N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine derivative | NtPPO inhibition (Ki = 21.8 nM) | Higher weed control, maize selective | researchgate.net |
| Metabolite 5 (from 2b) | N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine metabolite | NtPPO inhibition (Ki = 4.6 nM) | 4.6-fold more potent than 2b, stronger π-π interaction | researchgate.net |
| Compound 5h | Hydantoin derivative with amide subgroup | Herbicidal activity against weeds | Superior activity against Digitaria sanguinalis and Aeschynomene indica | researchgate.netkoreascience.kr |
Molecular and Cellular Mechanisms of Herbicidal Action
Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition by Fluthiacet
This compound-methyl (B56469) functions as a proherbicide that inhibits protoporphyrinogen oxidase (PPO), also known as Protox or EC 1.3.3.4. nih.govpioneer.comchemicalwarehouse.comoup.com PPO is an essential enzyme in the common biosynthetic pathway that leads to the production of both heme and chlorophyll (B73375) in plants. chimia.chunl.edunih.govmdpi.com The inhibition of this enzyme by this compound results in the accumulation of its substrate, protoporphyrinogen IX (Protogen). chimia.chunl.edunih.govmdpi.comlsuagcenter.compressbooks.pubcambridge.orgnih.govucanr.edu
Porphyrins are vital biological compounds, often referred to as "photodynamic dyes," characterized by their tetrapyrrole ring structure with numerous double bonds, which facilitates efficient energy transfer. lsuagcenter.com These compounds serve as prosthetic groups in critical biological molecules such as chlorophyll and cytochrome pigments, as well as heme. lsuagcenter.com
The porphyrin biosynthesis pathway involves a series of enzymatic steps. A key step in this pathway is the oxidation of protoporphyrinogen IX to protoporphyrin IX (Proto), a reaction catalyzed by the PPO enzyme. pioneer.comchimia.chunl.edunih.govmdpi.comlsuagcenter.comucanr.educambridge.orgresearchgate.net This specific reaction represents the last common step in the biosynthesis of both chlorophyll and heme. chimia.chmdpi.com Under normal physiological conditions, this crucial conversion takes place within the chloroplast. lsuagcenter.com
This compound, specifically its methyl ester form, this compound-methyl, is classified as a PPO inhibitor. nih.govchemicalwarehouse.comoup.comherts.ac.ukebi.ac.ukpnwhandbooks.org Research indicates that this compound-methyl itself is not the most potent inhibitor of Protox; rather, its herbicidal activity is largely attributed to its active metabolite, the urazole (B1197782) form. oup.comoup.com This urazole metabolite demonstrates potent inhibition of Protox, with I50 values ranging from 5.1 to 11 nM in certain susceptible plants, such as velvetleaf. oup.comoup.com
The active site of the PPO enzyme is characterized as a hydrophobic cavity, containing well-conserved, functional amino acid residues. chimia.ch PPO inhibitors, including the active form of this compound, are believed to exert their effect by mimicking the structure of the natural substrate, protoporphyrinogen IX, thereby competitively binding to the enzyme's active site. nih.govresearchgate.net Molecular docking studies have provided valuable insights into the specific interactions between PPO and its inhibitors, aiding in the rational design of new PPO-inhibiting compounds. chimia.chnih.govcambridge.orgresearchgate.netacs.org
The core mechanism of PPO inhibitor herbicides, including this compound, relies on the accumulation of protoporphyrinogen IX when the PPO enzyme is inhibited. chimia.chunl.edunih.govmdpi.comlsuagcenter.compressbooks.pubcambridge.orgnih.govucanr.edu This accumulated protoporphyrinogen IX, being colorless, subsequently leaks out of the chloroplast and into the cytoplasm. chimia.chnih.govmdpi.comlsuagcenter.comcambridge.orgnih.gov
Once in the cytoplasm, protoporphyrinogen IX undergoes spontaneous oxidation by molecular oxygen, leading to the formation of protoporphyrin IX (Proto). chimia.chunl.edunih.govmdpi.comlsuagcenter.comcambridge.orgnih.govcambridge.org Unlike its precursor, protoporphyrin IX is a highly effective photosensitizing molecule. unl.edunih.govlsuagcenter.compressbooks.pubcambridge.orgnih.govcambridge.orgresearchgate.net In the presence of light, this photosensitizer absorbs light energy and reacts with molecular oxygen, generating highly reactive singlet oxygen (¹O₂). pioneer.comchimia.chunl.edunih.govmdpi.comlsuagcenter.compressbooks.pubcambridge.orgnih.govcambridge.orgresearchgate.net
Singlet oxygen is extremely toxic to plant cells. It initiates a chain reaction of oxidative damage, primarily causing lipid peroxidation, which disrupts the integrity and function of cellular membranes. pioneer.comchemicalwarehouse.comchimia.chunl.edunih.govmdpi.comlsuagcenter.compressbooks.pubcambridge.orgnih.govucanr.educambridge.orgresearchgate.net This damage leads to rapid cell leakage, inhibition of photosynthesis, and the bleaching of chloroplast pigments, ultimately resulting in the desiccation and death of the plant. pioneer.comchemicalwarehouse.comunl.edulsuagcenter.compressbooks.pubucanr.edu The herbicidal effects of this compound and other PPO inhibitors are therefore strictly light-dependent. unl.edulsuagcenter.compressbooks.pubcambridge.orgcambridge.orgresearchgate.net
Subcellular Site of Action: Chloroplast and Cytoplasmic Dynamics
The primary subcellular site of action for PPO inhibitor herbicides like this compound is the chloroplast. PPO, the target enzyme, is located within the chloroplast, specifically spanning its membrane or situated in the outer envelope. unl.edulsuagcenter.comcambridge.orgucanr.edu Plants possess two isoforms of PPO: plastidic PPO1 and mitochondrial PPO2. PPO1 is found in the thylakoid and envelope membranes of chloroplasts, while PPO2 resides on the outer surface of the inner mitochondrial membrane. chimia.chmdpi.com
Upon inhibition of PPO, protoporphyrinogen IX accumulates within the chloroplast and subsequently leaks into the cytoplasm. chimia.chnih.govmdpi.comlsuagcenter.comcambridge.orgnih.gov The spontaneous, non-enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX then occurs in the cytoplasm. chimia.chnih.govmdpi.comlsuagcenter.comcambridge.orgnih.gov This cytoplasmic conversion is detrimental to the plant, in contrast to the normal, controlled enzymatic conversion within the chloroplast, which does not lead to toxic accumulation. lsuagcenter.com The resulting photodynamic damage, primarily affecting cellular membranes, with the plasma membrane being particularly vulnerable, is a hallmark of PPO inhibitor activity. pioneer.comunl.edupressbooks.pub
Role of Plant Metabolism in this compound's Herbicidal Activity
This compound-methyl is classified as a proherbicide, meaning it requires metabolic transformation within the plant to become active. nih.govebi.ac.uk After application, this compound-methyl is readily absorbed by the leaves of target weeds. chemicalwarehouse.comresearchgate.net Plant metabolism plays a critical role in its herbicidal activity. oup.comoup.com
The selectivity observed with PPO inhibitors in certain crops often stems from their metabolic inactivation in tolerant plant species. These tolerant plants possess mechanisms to break down the herbicide into inactive metabolites, thereby preventing the toxic cascade. pioneer.comresearchgate.net
A key metabolic step in the herbicidal action of this compound-methyl is its bioactivation to the corresponding urazole form. oup.comoup.comresearchgate.net This conversion is enzymatically catalyzed by glutathione (B108866) S-transferase (GST) within the plant. oup.comoup.comresearchgate.net
The urazole metabolite is significantly more potent in inhibiting Protox activity compared to the parent compound, this compound-methyl. oup.comoup.com Studies have shown that the in vivo effects of this compound-methyl, such as electrolyte leakage and inhibition of chlorophyll biosynthesis, are directly correlated with the Protox-inhibiting activity of the urazole metabolite, rather than the proherbicide itself. oup.comoup.com This metabolic transformation is essential for this compound-methyl to exert its light-dependent peroxidizing herbicidal effects. oup.comoup.com
Involvement of Glutathione S-Transferase (GST) in Isomerization
The herbicidal activity of this compound-methyl is not directly attributable to the parent compound itself but rather to a bioactive metabolite formed through an enzymatic transformation. fishersci.cadrugfuture.com This critical activation step involves the isomerization of this compound-methyl into its corresponding urazole form, a process catalyzed by glutathione S-transferase (GST) enzymes. fishersci.cafishersci.cadrugfuture.commedkoo.comgoogle.comnih.gov
Research has demonstrated that this compound-methyl is readily absorbed by plant leaves and subsequently converted into the urazole derivative by GST. fishersci.cafishersci.cadrugfuture.com This conversion is crucial because the urazole form is a significantly more potent inhibitor of protoporphyrinogen oxidase (PPO; EC 1.3.3.4) compared to the parent this compound-methyl. fishersci.cadrugfuture.com PPO inhibition is a well-established mode of action for peroxidizing herbicides, leading to the accumulation of protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane damage and ultimately weed death. citeab.comt3db.cadrugfuture.com
Studies, including those with partially purified GST from velvetleaf (Abutilon theophrasti Medic), have confirmed that the enzyme catalyzes the conversion of this compound-methyl to its active urazole metabolite. fishersci.cadrugfuture.com The in vivo herbicidal effects of this compound-methyl, such as electrolyte leakage and inhibition of chlorophyll biosynthesis, directly correlate with the PPO inhibitory activity of the urazole metabolite, rather than the intrinsic activity of this compound-methyl itself. fishersci.cadrugfuture.com
The differential potency between this compound-methyl and its urazole metabolite highlights the importance of this GST-mediated isomerization. Data from in vitro assays show a substantial increase in PPO inhibitory activity upon conversion:
Table 1: Comparison of Protoporphyrinogen Oxidase (PPO) Inhibitory Activity
| Compound | I₅₀ Value (nM) against Velvetleaf PPO fishersci.cadrugfuture.com |
| This compound-methyl | Not as potent |
| Urazole metabolite | 5.1–11 |
This enzymatic isomerization is a key mechanism by which this compound-methyl exerts its light-dependent peroxidizing herbicidal action, with glutathione (GSH) serving as a necessary cofactor for the GST-catalyzed reaction. drugfuture.com
Structure Activity Relationship Sar Studies of Fluthiacet Analogues
Identification of Key Structural Moieties for PPO Inhibitory Activity
Fluthiacet-methyl (B56469) (PubChem CID: 93542) functions as a proherbicide, meaning it is converted in planta into its active form, a urazole (B1197782) derivative, by glutathione (B108866) S-transferase drugfuture.comnih.gov. This metabolic conversion is essential for its strong herbicidal activity drugfuture.com. The core structure of this compound-methyl comprises a thiadiazolopyridazine moiety linked to a chloro-fluoro-substituted phenyl group via a thioacetate (B1230152) bridge drugfuture.comnih.govt3db.ca.
Key structural features contributing to its PPO inhibitory activity include:
The Thiadiazolopyridazine Scaffold: This heterocyclic system is a fundamental component of the active herbicidal scaffold nih.govresearchgate.net. Its presence is directly associated with the compound's ability to inhibit PPO.
Halogenated Phenyl Moiety: The phenyl ring in this compound-methyl is substituted with electron-withdrawing lipophilic groups, specifically chlorine and fluorine atoms drugfuture.comnih.govt3db.ca. For PPO inhibitors, the introduction of such groups, particularly at the 2- and 4-positions of the benzene (B151609) ring, has been shown to significantly enhance herbicidal activity acs.orgresearchgate.net. This halogenation pattern is a common feature in many potent PPO-inhibiting herbicides.
Impact of Substituent Modifications on Herbicidal Potency
The herbicidal potency of this compound-methyl is profoundly influenced by both its inherent structural features and subsequent modifications, particularly its metabolic activation.
Metabolic Activation: The most significant modification impacting this compound-methyl's potency is its in planta conversion to the urazole derivative drugfuture.comunl.edu. This transformation is catalyzed by glutathione S-transferase and is solely responsible for the compound's strong herbicidal effect unl.edu. This highlights that the active species interacting with the PPO enzyme is not the parent this compound-methyl but its metabolically transformed product.
The following table summarizes the comparative PPO inhibitory activity of this compound-methyl and related analogues/metabolites:
| Compound | Ki Value (nM) (NtPPO Inhibition) | Relative Potency (vs. Compound 2b) | Source |
| This compound-methyl | Not explicitly given, but 2b is improved | - | researchgate.netacs.org |
| Compound 2b | 21.8 | 1x | researchgate.netacs.org |
| Metabolite 5 (of 2b) | 4.6 | 4.6x | researchgate.netacs.org |
Computational and Molecular Modeling Approaches in this compound SAR
Computational and molecular modeling techniques are indispensable tools in deciphering the SAR of PPO inhibitors like this compound. These methods provide atomic-level insights into ligand-enzyme interactions and the effects of structural modifications.
Molecular Dynamics (MD) Simulations: MD simulations are employed to understand the dynamic behavior of molecules and their interactions with target proteins researchgate.netacs.orgnih.govmdpi.com. For example, molecular dynamics simulations were used to explain the enhanced potency of metabolite 5 (derived from compound 2b), revealing that it formed stronger π-π interactions with the Phe392 residue in Nicotiana tabacum PPO (NtPPO) compared to its precursor compound 2b researchgate.netacs.org. Such insights are crucial for rational drug design.
Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound or its analogues) when bound to a receptor protein (PPO) and estimates the binding affinity researchgate.netacs.orgmdpi.com. Computational docking studies have been used to investigate the binding modes of PPO inhibitors, including the native substrate protoporphyrinogen (B1215707) IX, to the NtPPO enzyme, helping to identify key amino acid residues involved in the binding pocket researchgate.netacs.org.
Density Functional Theory (DFT) Analysis: DFT can be applied to study the electronic structure and reactivity of compounds, providing insights into how specific atoms or groups influence a molecule's stability and metabolic fate in planta nih.gov. While not explicitly detailed for this compound-methyl in the provided snippets, DFT is a common method in SAR studies of agrochemicals to understand factors like degradation pathways.
Homology Modeling: When experimental protein structures are unavailable, homology modeling can be used to build 3D models of the target enzyme (e.g., PPO2 variants) frontiersin.org. These models, combined with computational docking, help in understanding how mutations in the enzyme affect herbicide binding and contribute to resistance mechanisms frontiersin.org.
These computational approaches provide a molecular basis for designing novel PPO inhibitors by elucidating the precise interactions between the inhibitors and the enzyme's active site researchgate.netacs.org.
Environmental Fate and Degradation of Fluthiacet
Degradation Pathways in Soil Environments
Microbial degradation is a significant pathway for the dissipation of fluthiacet-methyl (B56469) in soil. driftlessprairies.orgmdpi.com Soil microorganisms, such as bacteria and fungi, utilize the herbicide as a source of energy, facilitating its breakdown through enzymatic transformations. driftlessprairies.org this compound-methyl is considered a proherbicide, which metabolizes into its corresponding acid form, this compound. nih.gov
In aerobic soil conditions, the combined half-life of parent this compound-methyl and three of its degradates is approximately 7 to 8 days. epa.gov Under anaerobic conditions, the degradation process is slightly slower, with a combined half-life of about 10 days. epa.gov
| Condition | Combined Half-Life (Parent + 3 Degradates) | Source |
|---|---|---|
| Aerobic Soil | ~7 - 8 days | EPA epa.gov |
| Anaerobic Soil | ~10 days | EPA epa.gov |
Photodegradation, the decomposition of compounds by sunlight, is another key process affecting the persistence of this compound-methyl on soil surfaces. driftlessprairies.org When exposed to light, parent this compound-methyl and its three primary degradates photolyzed with a half-life of 12.4 days. epa.gov This process involves the absorption of light energy, which excites the pesticide molecule and leads to its breakdown. nih.govresearchgate.net
| Compound Group | Half-Life | Source |
|---|---|---|
| Parent this compound-Methyl + 3 Degradates | 12.4 days | EPA epa.gov |
Chemical hydrolysis involves the breakdown of a pesticide through its reaction with water. driftlessprairies.orgpesticidestewardship.org The stability of this compound-methyl to hydrolysis is strongly influenced by the pH of the environment. While one report indicates that this compound-methyl, in combination with its free acid equivalent, was effectively stable against simple hydrolysis, other data clarifies that this stability is pH-dependent. epa.govnih.gov In acidic soils (pH 5), the hydrolysis half-life (DT50) is very long at 484.8 days, indicating high stability. nih.gov In neutral conditions (pH 7), the half-life decreases significantly to 17.7 days. nih.gov The compound becomes highly unstable in alkaline soils (pH 9), where the half-life is only 0.2 days. nih.gov
Aquatic Environmental Fate of this compound
In aquatic systems, the fate of this compound-methyl is primarily governed by photolysis and pH-dependent hydrolysis. The compound is not considered persistent in water due to these degradation pathways.
When exposed to light in aquatic environments, this compound-methyl undergoes photolysis. nih.gov One study reported a photolysis half-life (DT50) of 4.92 days. nih.gov Other studies found that parent this compound-methyl and its three main degradates are not persistent to photodegradation in water, with a combined half-life of 9.5 and 13.4 days in two separate assessments. epa.gov
| Study Focus | Half-Life (DT50) | Source |
|---|---|---|
| This compound-Methyl | 4.92 days | Tomlin, C.D.S. (ed.) nih.gov |
| Parent + 3 Degradates (Study 1) | 9.5 days | EPA epa.gov |
| Parent + 3 Degradates (Study 2) | 13.4 days | EPA epa.gov |
The hydrolytic stability of this compound-methyl in water is highly dependent on pH. nih.gov The primary degradation product resulting from hydrolysis is its active acid form, this compound. nih.gov The rate of this transformation varies significantly across different pH levels.
Acidic Conditions (pH 5): this compound-methyl is very stable, with a degradation half-life (DT50) of 484.8 days. nih.gov
Neutral Conditions (pH 7): The compound is significantly less stable, with a half-life of 17.7 days. nih.gov
Alkaline Conditions (pH 9): Degradation is extremely rapid, with a half-life of just 0.2 days. nih.gov
This data indicates that while this compound-methyl persists in acidic water bodies, it degrades quickly in neutral and, particularly, alkaline waters. nih.gov
| pH Level | Half-Life | Source |
|---|---|---|
| 5 (Acidic) | 484.8 days | Tomlin, C.D.S. (ed.) nih.gov |
| 7 (Neutral) | 17.7 days | Tomlin, C.D.S. (ed.) nih.gov |
| 9 (Alkaline) | 0.2 days | Tomlin, C.D.S. (ed.) nih.gov |
Adsorption and Desorption in Aquatic Sediments
Limited specific research on the adsorption and desorption behavior of this compound-methyl directly in aquatic sediments is available in public literature. However, the compound's behavior in this environmental compartment can be inferred from its soil adsorption properties. This compound-methyl is expected to adsorb to suspended solids and sediment in water, a behavior predicted by its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) nih.gov. An estimated Koc value of 2,700 suggests that this compound-methyl has a tendency to bind to organic matter and soil particles, which would translate to partitioning from the water column to the sediment phase nih.gov. This binding to sediment can act as a reservoir for the compound in aquatic systems, influencing its persistence, bioavailability, and potential for degradation. General principles of pesticide fate in aquatic environments suggest that factors such as sediment composition (organic carbon content, clay content), water pH, and temperature would significantly influence the extent of adsorption and desorption.
Mobility and Persistence in Environmental Compartments
Soil Mobility and Leaching Potential
There are conflicting reports regarding the soil mobility of this compound-methyl. One assessment by the U.S. Environmental Protection Agency (EPA) determined that this compound-methyl is very mobile in soils epa.gov. Another document from the U.S. Federal Register also characterizes this compound-methyl and its metabolites as mobile in soil federalregister.gov.
In contrast, other data suggest lower mobility. Based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 2,700, this compound-methyl is expected to have slight mobility in soil nih.gov. A higher Koc value typically indicates stronger adsorption to soil particles and therefore, a lower potential for leaching. This classification is supported by another source which describes the compound as slightly mobile, with a medium potential for particle-bound transport herts.ac.uk. The discrepancy in mobility classification highlights the complexity of predicting environmental fate, which can be influenced by soil type, organic matter content, and pH. Despite its potential mobility, the rapid degradation of this compound-methyl and its degradates is noted to reduce environmental exposure times and concentrations epa.gov.
Environmental Half-lives of this compound and its Degradates in Soil and Water
The persistence of this compound-methyl is characterized by a range of half-life values from various environmental fate studies, with some notable discrepancies between different assessments.
In soil, the compound and its degradates are generally considered non-persistent. The combined half-life for this compound-methyl and three of its degradates in aerobic soil has been reported in two separate studies as approximately 8 ± 3 days and 7 ± 4 days epa.gov. Under anaerobic soil conditions, the combined half-life was approximately 10 ± 4 days epa.gov. Photolysis on the soil surface also contributes to degradation, with a reported half-life of 12.4 days for the parent compound and its degradates epa.gov. Another source reports a soil photolysis half-life of 21 days nih.gov. However, a U.S. Federal Register notice presents a significantly different figure, describing this compound-methyl and its metabolites as persistent, with an effective combined aerobic soil half-life of 305 days (with a 95% confidence range of roughly 200 to 1,100 days) federalregister.gov. Due to this high uncertainty, a half-life of 915 days was used for modeling purposes in that assessment federalregister.gov.
In aquatic environments, photodegradation is a key dissipation pathway. Studies show that this compound-methyl and its three primary degradates are not persistent, with a combined half-life from photodegradation in water of 9.5 and 13.4 days, respectively, in two different studies epa.gov. The hydrolysis of this compound-methyl is highly dependent on pH, with reported half-lives of 484.8 days at pH 5, 17.7 days at pH 7, and 0.2 days at pH 9 nih.gov.
Environmental Half-life of this compound-Methyl
This table presents a summary of reported half-life values for this compound-methyl under various environmental conditions. Note the significant variation in reported aerobic soil half-life values between different sources.
| Environmental Compartment | Condition | Half-life (DT50) | Source |
| Soil | Aerobic Degradation (Combined with degradates) | ~7 to 8 days | epa.gov |
| Aerobic Degradation (Combined with degradates) | 305 days (Confidence Range: 200-1100 days) | federalregister.gov | |
| Anaerobic Degradation (Combined with degradates) | ~10 days | epa.gov | |
| Surface Photolysis (Combined with degradates) | 12.4 days | epa.gov | |
| Surface Photolysis | 21 days | nih.gov | |
| Water | Photodegradation (Combined with degradates) | 9.5 - 13.4 days | epa.gov |
| Hydrolysis | 484.8 days (pH 5) | nih.gov | |
| Hydrolysis | 17.7 days (pH 7) | nih.gov | |
| Hydrolysis | 0.2 days (pH 9) | nih.gov | |
| Photolysis ("In light") | 4.92 days | nih.gov |
Metabolism of this compound in Plants
Upon application, this compound-methyl is absorbed by the leaves of plants chemicalwarehouse.com. Inside the plant, it undergoes rapid metabolism. The primary metabolic pathway involves the hydrolysis of the methyl ester group to form the corresponding free acid, CGA-300402 epa.gov. This free acid is a prominent metabolite in the plant metabolic pathway epa.gov.
Following its formation, CGA-300402 can be further metabolized through two identified routes:
Oxidation : The free acid can be oxidized to produce the free acid sulfoxide, CGA-300404 epa.gov.
Isomerization : The molecule can also undergo rearrangement of its structure epa.gov.
This metabolic process is distinct from that observed in animals. In animal systems, the metabolic pathway appears to involve a rearrangement of the parent compound followed by ester hydrolysis, leading to the rearranged free acid CGA-300403 as a major metabolite epa.gov. In contrast, the parent free acid, CGA-300402, is the key feature in the plant metabolic pathway epa.gov.
Weed Resistance Mechanisms to Fluthiacet and Ppo Inhibitors
Target-Site Resistance Mechanisms
Target-site resistance (TSR) involves genetic alterations within the herbicide's molecular target, rendering the enzyme less susceptible to inhibition. In the case of PPO inhibitors, TSR primarily arises from mutations within the genes encoding the PPO enzyme itself nih.govuni.lu. While plants possess two PPO isoforms, PPO1 and PPO2, resistance-conferring mutations are predominantly observed in the PPO2 gene, especially in Amaranthus species nih.govuni.lu. This prevalence of PPO2 mutations is often attributed to its dual targeting to both mitochondria and chloroplasts, both of which are sites of PPO activity and thus critical for plant survival nih.govuni.lu.
Specific mutations within the PPO gene, predominantly PPO2, are a frequent cause of resistance to PPO-inhibiting herbicides like fluthiacet-methyl (B56469) nih.govuni.lu. These genetic changes lead to an altered PPO enzyme that either binds the herbicide with reduced affinity or is otherwise less sensitive to its inhibitory effects, allowing the weed to circumvent the herbicidal action nih.govuni.lu. The consistent selection pressure exerted by PPO inhibitors has favored the evolution and spread of these PPO2 mutations in resistant weed populations nih.govuni.lu.
Several distinct amino acid modifications within the PPO2 enzyme have been identified as key contributors to target-site resistance:
Gly210 Deletion (ΔG210): This deletion of a glycine (B1666218) residue at position 210 is one of the most widespread and well-characterized target-site resistance mechanisms to PPO inhibitors nih.gov. First reported in Amaranthus tuberculatus (common waterhemp), it has also been found in Amaranthus palmeri nih.gov. Although Gly210 is not directly located within the PPO active site, its deletion significantly alters the enzyme's binding pocket, leading to an approximate 50% enlargement and a reduced affinity for PPO inhibitors. This mutation often confers broad cross-resistance to various PPO inhibitor chemical families uni.lu.
G399A Mutation (Glycine to Alanine (B10760859) at position 399): A novel amino acid substitution, G399A, in the catalytic domain of PPO2 has been identified, particularly in Amaranthus palmeri nih.govuni.lu. This mutation, where glycine is replaced by alanine, reduces the affinity of the PPO2 enzyme for several PPO-inhibiting herbicides, likely due to steric hindrance nih.gov. Despite being less common than the Gly210 deletion, the G399A mutation confers broad cross-resistance to diverse PPO herbicide families, including diphenylethers, pyrimidinediones, triazolinones, N-phenylphthalimides, phenylpyrazoles, thiadiazoles, and oxadiazoles (B1248032) nih.gov.
R128 Mutations (e.g., R128G, R128M, R128L, R128I): Substitutions at arginine position 128 (or 98, depending on the numbering system used for the protein sequence) in PPO2 have also been documented to confer resistance nih.govuni.lu. These include R128G, R128M, and R128I in Amaranthus species, and R98L in Ambrosia artemisiifolia (common ragweed) nih.govuni.lu. These mutations can lead to high to moderate levels of resistance to PPO inhibitors nih.gov.
A212T Mutation: An A212T substitution in PPO1 has been reported to confer resistance to oxadiazon (B1677825) in Eleusine indica uni.lu. This is noteworthy as it represents one of the few documented instances of resistance involving the PPO1 isoform uni.lu.
PPO2 Sequencing: Molecular techniques, such as PPO2 gene sequencing, are indispensable tools for identifying these specific mutations in resistant weed populations nih.govuni.lu. Sequencing the PPO2 gene allows for the detection of known resistance-conferring mutations and the discovery of novel ones, thereby providing critical insights into the genetic basis of resistance nih.govuni.lu.
Table 1: Key Target-Site PPO Mutations Conferring Herbicide Resistance
| Mutation Site | Amino Acid Change | Weed Species Primarily Affected | Impact on Herbicide Binding | Herbicide Families Affected |
| Gly210 | Deletion (ΔG210) | Amaranthus tuberculatus, A. palmeri | Enlarges active site cavity, reduces inhibitor affinity | Broad cross-resistance to PPO inhibitors |
| Gly399 | G399A | Amaranthus palmeri | Steric hindrance, weakens enzyme affinity | Diphenylethers, pyrimidinediones, triazolinones, N-phenylphthalimides, phenylpyrazoles, thiadiazoles, oxadiazoles |
| Arg128 (or 98) | R128G, R128M, R128L, R128I | Amaranthus spp., Ambrosia artemisiifolia | Confers resistance | Diphenylethers, pyrimidinediones, triazolinones |
| Ala212 | A212T | Eleusine indica | Confers resistance to oxadiazon | Oxadiazon |
Non-Target Site Resistance Mechanisms
Non-target site resistance (NTSR) mechanisms involve physiological processes that reduce the amount of herbicide reaching the target site or mitigate the herbicide's damaging effects, without directly altering the target protein itself. NTSR is often polygenic, meaning it is controlled by multiple genes, and can confer broad-spectrum resistance to herbicides with different modes of action, making it more challenging to characterize than TSR.
Enhanced herbicide metabolism is a predominant NTSR mechanism, where resistant weed populations detoxify herbicides more rapidly than their susceptible counterparts. This detoxification process frequently involves the elevated activity of specific enzyme systems:
Cytochrome P450 Monooxygenases (P450s): P450s constitute a large and diverse family of enzymes crucial for herbicide metabolism. They catalyze various reactions, including hydroxylation and dealkylation, which convert herbicides into less toxic or inactive forms. Research has demonstrated that P450-mediated metabolism can confer resistance to PPO inhibitors, even in weed populations lacking known target-site mutations. For instance, the application of malathion, a known P450 inhibitor, has been shown to reverse resistance to PPO inhibitors such as lactofen (B128664) and fomesafen (B1673529) in certain resistant weed populations, indicating the significant role of P450s in their detoxification.
Glutathione (B108866) S-Transferases (GSTs): GSTs are another vital family of enzymes involved in herbicide detoxification. They primarily function by conjugating herbicides or their metabolites with glutathione, leading to their inactivation and subsequent sequestration within the plant. While P450s often initiate the metabolic breakdown of herbicides, GSTs frequently participate in the subsequent conjugation step, a critical phase in the detoxification pathway. Enhanced GST activity has been linked to resistance against various herbicides, including PPO inhibitors.
Beyond the prominent roles of P450s and GSTs, other detoxification pathways contribute to NTSR in resistant weeds:
UDP-Glycosyltransferases (UGTs): UGTs are enzymes that catalyze the conjugation of herbicides with sugar molecules, forming glycosyl conjugates. These conjugates are typically less phytotoxic and more water-soluble, facilitating their sequestration into vacuoles or excretion from the plant, thereby reducing the concentration of active herbicide at its site of action.
ABC Transporter Proteins: ATP-binding cassette (ABC) transporter proteins are membrane-bound proteins that actively transport herbicides and their metabolites across cellular membranes. This transport can include moving herbicides into vacuoles for sequestration, effectively isolating them from their target sites and contributing to resistance.
Reduced Herbicide Uptake or Translocation: Some NTSR mechanisms involve a decrease in the herbicide's absorption by the plant or its efficient translocation to the specific site of action. This limitation in herbicide movement effectively reduces the amount of the active compound that reaches the PPO enzyme, allowing the plant to survive.
Sequestration: The compartmentalization of herbicides or their detoxified forms within specific cellular compartments, such as vacuoles, plays a role in resistance by preventing the herbicide from interacting with its intended target.
Cross-Resistance Patterns with Other PPO Inhibitors and Herbicide Classes
Cross-resistance describes the phenomenon where a weed population that has evolved resistance to one herbicide also exhibits resistance to other herbicides, which may share the same mode of action or, in some cases, belong to different herbicide classes.
Within PPO Inhibitors: Resistance to this compound-methyl and other PPO inhibitors frequently results in broad cross-resistance across various chemical families within the PPO inhibitor group nih.govuni.lu. For example, the Gly210 deletion and G399A mutation identified in Amaranthus palmeri confer broad cross-resistance to diverse PPO herbicide families, including diphenylethers (e.g., fomesafen, lactofen, acifluorfen), pyrimidinediones (e.g., saflufenacil), triazolinones (e.g., carfentrazone, sulfentrazone), N-phenylphthalimides (e.g., flumioxazin), phenylpyrazoles, thiadiazoles, and oxadiazoles nih.govuni.lu. However, the degree of cross-resistance can vary among different PPO inhibitors, with some compounds, such as saflufenacil, occasionally showing less pronounced cross-resistance compared to others.
Table 2: Cross-Resistance Patterns of PPO-Resistant Weeds to Different Herbicide Families
| Herbicide Family (PPO Inhibitor) | Examples of Herbicides | Cross-Resistance Observed |
| Diphenylethers | Fomesafen, Lactofen, Acifluorfen, Oxyfluorfen | Yes (common) |
| Pyrimidinediones | Saflufenacil | Yes (variable, sometimes less) |
| Triazolinones | Carfentrazone, Sulfentrazone | Yes |
| N-phenylphthalimides | Flumioxazin | Yes |
| Phenylpyrazoles | Fluazolate, Pyraflufen-ethyl | Yes |
| Thiadiazoles | This compound-methyl | Yes |
| Oxadiazoles | Oxadiazon | Yes |
With Other Herbicide Classes: NTSR mechanisms, particularly enhanced metabolism mediated by P450s and GSTs, can confer cross-resistance to herbicides with entirely different modes of action. For instance, certain Amaranthus retroflexus populations have demonstrated multiple resistance to PPO, ALS, and Photosystem II (PSII) inhibitors, with cytochrome P450 and GST-based metabolism playing a significant role in this broad-spectrum resistance. Similarly, populations of Echinochloa crus-galli have exhibited multiple resistance to cyhalofop-butyl (B1669532) (ACCase inhibitor), florpyrauxifen-benzyl (synthetic auxin), and penoxsulam (B166495) (ALS inhibitor), where enhanced metabolism by CYP450 and GST enzymes was identified as a key contributing mechanism. This phenomenon underscores the complex nature of herbicide resistance management, as resistance to one herbicide group can inadvertently lead to reduced efficacy of other herbicide classes, even those with distinct target sites.
Molecular Diagnostics for this compound Resistance
Molecular diagnostics play a critical role in the timely identification and management of herbicide-resistant weed populations, including those resistant to protoporphyrinogen (B1215707) oxidase (PPO) inhibitors like this compound. Unlike traditional whole-plant dose-response assays that can take up to a year, molecular methods offer a rapid turnaround, often providing results within days by analyzing a weed's extracted DNA for specific resistance-conferring mutations soybeanresearchinfo.com. This expedited diagnosis enables proactive responses before resistance alleles become widely disseminated within agricultural systems researchgate.net.
Molecular diagnostic tools are designed to detect both target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms. TSR typically involves mutations in the herbicide's target enzyme, while NTSR often involves enhanced herbicide metabolism or altered herbicide translocation nih.govunl.edu.
Detection of Target-Site Resistance (TSR) to this compound and PPO Inhibitors
This compound, like other PPO inhibitors, acts by disrupting the protoporphyrinogen oxidase enzyme, which is crucial for heme and chlorophyll (B73375) biosynthesis frontiersin.orgpnas.orgcultree.in. Resistance at the target site often arises from specific mutations in the genes encoding PPO, particularly the PPO2 gene, which is frequently implicated in target-site resistance in weeds frontiersin.orgcambridge.org.
Key molecular diagnostic approaches for TSR include:
PCR-based assays: These assays amplify specific regions of the PPO gene, allowing for subsequent analysis to identify known resistance-conferring mutations frontiersin.org.
Cleaved Amplified Polymorphic Sequences (CAPS) assay: This method involves PCR amplification followed by restriction enzyme digestion. If a mutation creates or abolishes a restriction site, it can be detected by changes in fragment sizes after digestion, as demonstrated for the G399A mutation in Amaranthus palmeri frontiersin.org.
Sequencing: Direct sequencing of the PPO gene provides definitive identification of single nucleotide polymorphisms (SNPs) or deletions that lead to amino acid substitutions in the target enzyme usask.ca.
Several target-site mutations have been identified that confer resistance to PPO inhibitors, and these can be specifically targeted by molecular diagnostics. For instance, a deletion of a glycine at position 210 (ΔG210) in the PPO2 enzyme has been found to confer resistance to PPO inhibitors in Amaranthus tuberculatus (common waterhemp) and Amaranthus palmeri (Palmer amaranth) nih.govpnas.org. Other significant mutations include a glycine to alanine substitution at position 399 (G399A) and an arginine to leucine (B10760876) substitution at position 128 (R128L) in A. palmeri frontiersin.org. In lentil, a single nucleotide polymorphism (SNP) causing an amino acid substitution in the protoporphyrinogen oxidase gene was found to play a role in tolerance to this compound-methyl usask.ca.
The following table summarizes some key target-site mutations associated with PPO inhibitor resistance, which are detectable via molecular diagnostics:
| Mutation Type | Amino Acid Change/Deletion | Position (PPO2) | Weed Species | Diagnostic Method Example | Reference |
| Deletion | Glycine deletion (ΔG) | 210 | A. tuberculatus, A. palmeri | PCR-based assays, Sequencing | nih.govfrontiersin.orgpnas.org |
| Substitution | Glycine to Alanine (G→A) | 399 | A. palmeri | CAPS assay, Sequencing | frontiersin.org |
| Substitution | Arginine to Leucine (R→L) | 128 | A. palmeri | Sequencing | frontiersin.org |
| Substitution | Arginine to Leucine (R→L) | 98 | Amaranthus spp. | Sequencing | nih.gov |
| SNP | Amino acid substitution | Not specified | Lentil | Sequencing | usask.ca |
Detection of Non-Target-Site Resistance (NTSR) to this compound and PPO Inhibitors
Non-target-site resistance mechanisms are often more complex to diagnose due to their diverse nature, which can include enhanced metabolism, reduced herbicide translocation, or sequestration nih.gov. However, molecular diagnostics can still provide insights into these mechanisms, particularly metabolism-based resistance.
Role of Metabolic Enzymes: Enhanced metabolism is a significant NTSR mechanism, frequently involving elevated levels of herbicide-detoxifying enzymes such as cytochrome P450 mixed-function oxidases (Cyt-P450s) and glutathione-S-transferases (GSTs) nih.govmdpi.combioone.org. Molecular detection of these mechanisms typically involves:
Gene Expression Analysis: Techniques like quantitative PCR (qPCR) can measure the upregulation of specific P450 or GST genes in resistant weed populations, indicating their involvement in detoxification nih.govmdpi.com.
Identification of Specific Metabolic Genes: Research can identify specific genes or gene families responsible for metabolizing this compound or other PPO inhibitors, which can then be used as molecular markers for resistance usask.ca.
While target-site mutations are well-characterized for PPO inhibitors, non-target-site resistance, particularly involving cytochrome P450s, has also been reported in weed species like common waterhemp and Palmer amaranth, sometimes co-existing with TSR nih.govfrontiersin.org. Molecular tools are crucial for unraveling these complex resistance mechanisms and for developing comprehensive diagnostic panels.
Advantages and Challenges of Molecular Diagnostics
The primary advantage of molecular diagnostics is their speed and precision. They can identify resistance alleles in a matter of days, allowing growers to make timely decisions regarding weed management strategies soybeanresearchinfo.com. This is particularly valuable for herbicides like this compound-methyl, which is effective against sulfonylurea/ALS inhibitor-resistant weeds and is an ideal fit for resistance management programs cultree.in. Early detection of resistance can prevent the widespread dissemination of resistant biotypes and help preserve the efficacy of existing herbicides researchgate.netmdpi.com.
However, challenges remain, especially in fully characterizing NTSR mechanisms, which can be polygenic and involve multiple genes nih.gov. Furthermore, the development of diagnostic assays requires prior knowledge of the specific resistance-conferring mutations or gene expression patterns, which necessitates ongoing research into novel resistance mechanisms soybeanresearchinfo.com. Despite these challenges, the continuous advancement of molecular tools is vital for sustainable weed management and for protecting the effectiveness of herbicides like this compound.
Analytical Methodologies for Fluthiacet and Its Metabolites
Extraction and Sample Preparation Techniques for Environmental Matrices
Effective extraction and cleanup are critical steps to isolate fluthiacet and its metabolites from complex environmental matrices, minimizing interferences and concentrating the analytes for subsequent detection.
Soil Sample Preparation
For soil samples, a common extraction method involves using a mixture of acetonitrile (B52724) (ACN) and 0.05 M ammonium (B1175870) acetate (B1210297) in water (50:50 v:v). Soil samples (e.g., 20 ± 0.1 g) are typically fortified with a mixed standard solution of This compound-methyl (B56469) and its metabolites, followed by vigorous shaking for approximately 15 seconds and then orbital shaking for about 1 hour at room temperature. epa.govepa.gov After extraction, the samples undergo centrifugation and decantation. epa.gov
Further cleanup often involves Solid Phase Extraction (SPE). For instance, basic soil extracts can be cleaned up using SAX SPE, with the eluate collected in graduated cylinders containing acetic acid. epa.gov Another validated approach utilizes a Nexus Abselut column (1 g, 6 mL), which is pre-conditioned with methanol (B129727) and 0.05 M ammonium acetate (pH 5). After extraction, acetonitrile is removed from the sample via rotary evaporation (at a water bath temperature of 25-30°C) until approximately 0.5 mL remains. The residue is then diluted with 0.05 M ammonium acetate (pH 5). epa.gov
The Limit of Quantification (LOQ) for this compound-methyl and its metabolites in soil has been established at 0.05 µg/kg. epa.govepa.gov The Limit of Detection (LOD) for all analytes in soil was reported as 4 pg (lowest amount of standard injected) in the Environmental Chemistry Method (ECM) and 0.015 µg/kg (30% of LOQ) in the Independent Laboratory Validation (ILV). epa.gov Mean recoveries and relative standard deviations (RSD) for this compound-methyl and its transformation products in soil generally fall within acceptable guideline requirements (70-120% mean recovery; ≤20% RSD). epa.gov
Table 1: Typical Analytical Performance for this compound-methyl and Metabolites in Soil
| Parameter | Value | Reference |
| LOQ | 0.05 µg/kg | epa.govepa.gov |
| LOD (ECM) | 4 pg | epa.gov |
| LOD (ILV) | 0.015 µg/kg | epa.gov |
| Mean Recovery | 70-120% | epa.gov |
| RSD | ≤20% | epa.gov |
Water Sample Preparation
For water samples, preparation typically begins with buffering the samples to pH 5 using ammonium acetate and acetic acid. epa.gov Extraction is commonly performed using a Nexus solid phase extraction (SPE) cartridge with acetonitrile (ACN). epa.gov Following extraction, the acetonitrile is partially removed using a rotary evaporator until about 0.5 mL remains, and the residue is then diluted with 0.05 M ammonium acetate (pH 5) for analysis. epa.gov
The LOQ for this compound-methyl and its seven metabolites in water is 0.01 µg/L. epa.gov The LOD for these analytes in water was reported as 10 pg (lowest amount of standard injected) in the ECM and 0.003 µg/L (30% of LOQ) in the ILV. epa.gov Similar to soil, mean recoveries and RSDs for this compound-methyl and its transformation products in water generally meet guideline requirements (70-120% mean recovery; ≤20% RSD). epa.gov
Table 2: Typical Analytical Performance for this compound-methyl and Metabolites in Water
| Parameter | Value | Reference |
| LOQ | 0.01 µg/L | epa.gov |
| LOD (ECM) | 10 pg | epa.gov |
| LOD (ILV) | 0.003 µg/L | epa.gov |
| Mean Recovery | 70-120% | epa.gov |
| RSD | ≤20% | epa.gov |
Plant Tissue Sample Preparation
While specific detailed methods for the extraction and sample preparation of this compound and its metabolites directly from plant tissue were not found in the provided search results, general methodologies for pesticide residue analysis in plant matrices are widely applicable. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common protocol for preparing food samples (including fruits, vegetables, herbs, and spices) for pesticide residue screening. sciex.jpmdpi.com This method typically involves acetonitrile extraction, followed by centrifugation and dispersive SPE cleanup using sorbents like anhydrous magnesium sulfate (B86663) (MgSO4) and primary and secondary amine (PSA). sciex.jp Matrix solid phase dispersion (MSPD) has also been utilized for the extraction of other herbicide residues from plant materials like wheat grain. isws.org.in These general approaches highlight the common principles of homogenization, solvent extraction, and cleanup steps necessary to prepare plant tissue samples for chromatographic analysis of pesticide residues.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating this compound and its metabolites from complex sample matrices and for their subsequent quantification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is the predominant technique for the analysis of this compound-methyl and its metabolites in environmental samples, including soil and water. epa.govepa.govepa.gov This method offers high sensitivity and selectivity.
Typical LC-MS/MS systems for this compound analysis involve an HPLC system (e.g., Waters 2690 HPLC system or Shimadzu Prominence/20 series) coupled with a triple quadrupole mass spectrometer (e.g., Micromass Quattro Ultima MS with Ion-Spray interface or AB SCIEX 4000 QTRAP® LC-MS/MS system). epa.govmdpi.com The mass spectrometer is commonly operated in positive electrospray ionization (ESI) mode and utilizes multiple reaction monitoring (MRM) for quantification and confirmation. epa.govmdpi.com Two ion pair transitions are typically scanned for each target analyte to ensure robust identification and quantification. mdpi.com
The mobile phase often consists of a gradient system. For instance, a mixture of acetonitrile and 0.05 M ammonium acetate in water (pH 5) is used. epa.govepa.gov Other methods utilize a gradient of water with 5 mM ammonium acetate and methanol with 5 mM ammonium formate. mdpi.com A C18 reversed-phase column (e.g., Agilent Zorbax XDB-C18 or Phenomenex Synergi-Fusion C18) is commonly employed for chromatographic separation, with a column temperature often maintained at 40 °C. sciex.jpmdpi.comppqs.gov.in The retention time for this compound-methyl can be approximately 6.3 minutes under specific HPLC-UV conditions. ppqs.gov.in
Specific ion transitions for this compound-methyl (CGA-248757) and its metabolites are monitored in MRM mode. For example, this compound-methyl is often monitored at m/z 404→404. epa.gov The recovery for pesticides, including this compound-methyl, in various matrices using LC-MS/MS has been reported to range from 75% to 120%. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique for the analysis of this compound-methyl. Product and residue analysis of this compound-methyl has been performed using Gas-Liquid Chromatography (GLC) with a Nitrogen Phosphorus Detector (NPD). nih.gov GC-MS/MS is employed for the confirmation and quantification of pesticide residues in various matrices, including soil and plant materials. isws.org.inkreta24.pllakudia-olivenoel.de While GC-MS is suitable for this compound-methyl, LC-MS/MS appears to be more frequently cited for the comprehensive analysis of this compound and its more polar metabolites in environmental samples. sigmaaldrich.com GC-MS/MS offers high reproducibility and can achieve low limits of detection, such as 0.001 µg/g for certain herbicides. isws.org.in
Spectroscopic and Other Detection Methods
The analysis of this compound-methyl and its metabolites relies on a range of sophisticated analytical techniques, with chromatography coupled to mass spectrometry being particularly prominent due to its high sensitivity and selectivity.
One established method for the enforcement of tolerances for this compound-methyl in commodities such as corn and soybeans is gas-liquid chromatography (GLC) utilizing a nitrogen/phosphorus detector (NPD) federalregister.govgovinfo.gov. This technique has been deemed an adequate enforcement methodology.
More recently, liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a robust and widely applied method for the quantitative determination of this compound-methyl and its degradates in various matrices, including water and soil epa.govepa.govepa.gov. This method typically employs positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) for the identification and quantification of analytes epa.gov. Specific ion pair transitions (m/z) are used to detect this compound-methyl and its metabolites, ensuring high specificity.
For instance, in LC-MS/MS analysis, the following m/z transitions have been utilized for detection epa.gov:
Table 1: LC-MS/MS Ion Transitions for this compound-methyl and Metabolites
| Analyte | Quantitation Ion (m/z) | Confirmatory Ion (m/z) |
| This compound-methyl | 404 → 404 | 404 → 344.1 |
| CGA-300402 | 390 → 390 | 390 → 260 |
| CGA-300403 | 390 → 344 | 390 → 390 |
| CGA-300404 | 406 → 347 | 406 → 362 |
| CGA-327066 | 374 → 356 | 374 → 328 |
| CGA-327067 | 390 → 330 | 390 → 314 |
| CGA-330057 | 420 → 347 | 420 → 217 |
| CGA-330059 | 406 → 346 | 406 → 344 |
Beyond targeted LC-MS/MS, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) offers a powerful approach for the simultaneous detection of numerous pesticide multiresidues, including metabolites mdpi.com. High-resolution mass spectrometry (HRMS) is particularly favored for both targeted and non-targeted screening of pesticide residues in food samples due to its exceptional mass accuracy mdpi.com.
Development of Improved Analytical Methods for Environmental Monitoring
The development and validation of robust analytical methods are paramount for effective environmental monitoring of this compound and its metabolites. Independent laboratory validation (ILV) studies have played a critical role in confirming the reliability of methods for determining this compound-methyl and its seven key metabolites in environmental matrices such as water and soil epa.govepa.govepa.gov.
A validated analytical method, Syngenta Report No. 1215-00, designed for the quantitative determination of this compound-methyl and its metabolites (CGA-300402, CGA-300403, CGA-300404, CGA-327066, CGA-327067, CGA-330057, and CGA-330059) in water, has demonstrated a Limit of Quantification (LOQ) of 0.01 µg/L epa.gov. The corresponding Limit of Detection (LOD) for all analytes in water was established at 0.003 µg/L epa.gov. For soil analysis, the LOQ for this compound-methyl and most of its metabolites was 0.05 µg/kg, with an LOD of 0.015 µg/kg epa.gov.
Research findings from ILV studies indicate that mean recoveries and relative standard deviations (RSDs) for this compound-methyl and its transformation products in water and soil matrices generally fall within acceptable guideline requirements (mean 70-120%; RSD ≤20%) epa.govepa.gov. However, it has been noted that significant matrix effects can occur, necessitating the use of matrix-matched standards for accurate quantification epa.gov.
Despite the availability of these analytical methodologies, the U.S. Environmental Protection Agency (EPA) has, in the past, relied on computer-generated estimated environmental concentrations (EECs) for this compound-methyl in surface and groundwater. This reliance stems from a recognized lack of sufficient water-related exposure data from direct monitoring, highlighting the ongoing need for improved and comprehensive environmental monitoring programs and analytical data collection federalregister.gov.
Advanced Research Perspectives and Future Directions in Fluthiacet Studies
Development of Next-Generation PPO Inhibitors Based on Fluthiacet Scaffolds
The foundational understanding of this compound's mode of action as a PPO inhibitor serves as a crucial springboard for the development of next-generation herbicides. Protoporphyrinogen (B1215707) oxidase (PPO, EC 1.3.3.4) is a vital enzyme in the chlorophyll (B73375) and heme biosynthesis pathway, making it an important target for agrochemical discovery researchgate.netacs.org. This compound-methyl (B56469), a methyl ester of this compound, is a well-established PPO inhibitor portaltecnoagricola.comnih.gov.
Current research endeavors are focused on leveraging the structural insights gained from this compound to design novel PPO inhibitors with improved efficacy, selectivity, and environmental profiles. One promising strategy involves scaffold hybridization, where active structural motifs from existing PPO inhibitors are combined to create new chemical entities. For instance, N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine hybrids have been designed by integrating the N-isoxazolinylphenyl group with the thiadiazolo[3,4-a]pyridazine scaffold researchgate.netacs.org. Systematic structural optimization of these derivatives has led to the discovery of compounds exhibiting excellent weed control. Notably, some derivatives have demonstrated improved Nicotiana tabacum PPO (NtPPO) inhibitory activity compared to this compound-methyl. For example, compound 2b, with a Kᵢ value of 21.8 nM, displayed higher weed control than this compound-methyl at certain application rates and showed selectivity for maize researchgate.netacs.org. In planta, compound 2b was further converted into a bioactive metabolite (compound 5) with a Kᵢ of 4.6 nM, exhibiting 4.6-fold greater potency in inhibiting NtPPO activity acs.org. These molecular modeling studies provide a significant basis for the rational design of new PPO inhibitors researchgate.net.
The ongoing development of PPO inhibitors based on this compound scaffolds aims to address challenges such as herbicide resistance and the need for more environmentally benign solutions.
Elucidation of Complex Metabolic Pathways in Various Plant Species and Microorganisms
Understanding the metabolic fate of this compound in diverse biological systems, including various plant species and microorganisms, is critical for optimizing its application, predicting its environmental persistence, and developing bioremediation strategies. This compound-methyl is known to be absorbed by plant leaves and subsequently converted to its urazole (B1197782) form by glutathione (B108866) S-transferase (GST) researchgate.net. This transformation represents a key step in its metabolic pathway within plants.
Pesticide biotransformation in both plants and microorganisms typically involves a multi-phase process, including Phase I (oxidation, reduction, or hydrolysis), Phase II (conjugation to molecules like sugars, amino acids, or glutathione), and sometimes Phase III (further conversion of Phase II metabolites into secondary conjugates) researchgate.net. These enzymatic transformations generally lead to more water-soluble and less toxic products researchgate.net. The diversity of metabolic pathways is influenced by the chemical structure of the xenobiotic compound, the specific organism, and prevailing environmental conditions researchgate.net.
Research into these complex metabolic pathways is essential for several reasons:
Herbicide Selectivity: Differential metabolism in crop plants versus weeds can confer selectivity, allowing the herbicide to control weeds without harming the crop.
Environmental Fate: Understanding degradation pathways in soil microorganisms helps predict the persistence and mobility of this compound and its metabolites in the environment.
Bioremediation: Knowledge of microbial metabolic capabilities can inform strategies for the bioremediation of contaminated soil and water researchgate.net.
Microbial Interactions: Studies have shown that PPO-targeting herbicides, including this compound-methyl, can significantly decrease the growth of certain microorganisms like Toxoplasma gondii, suggesting interactions with microbial metabolic processes uga.edu.
Further elucidation of these pathways, potentially through advanced metabolomics and genomics approaches, will provide a comprehensive picture of this compound's interactions within biological systems.
Theoretical Chemistry and Computational Modeling in this compound Research
Theoretical chemistry and computational modeling have emerged as indispensable tools in modern agrochemical research, offering powerful capabilities to understand and predict the behavior of compounds like this compound at a molecular level uam.esopenaccessjournals.com. These methods complement experimental studies by providing insights into molecular structures, dynamics, properties, and reaction mechanisms openaccessjournals.com.
Key applications of theoretical chemistry and computational modeling in this compound research include:
Mechanism of Action Elucidation: Computational methods, such as molecular docking and molecular dynamics simulations, can provide detailed insights into how this compound interacts with the PPO enzyme at an atomic level. This includes identifying key binding residues, understanding the conformational changes induced upon binding, and elucidating the precise inhibitory mechanism researchgate.net.
Rational Design of New PPO Inhibitors: Building upon the understanding of this compound's interaction with PPO, computational chemistry facilitates the rational design of novel compounds with improved binding affinities and selectivity. Techniques like quantitative structure-activity relationship (QSAR) modeling, virtual screening, and de novo design can accelerate the discovery process by predicting the activity of new chemical entities before their synthesis researchgate.net.
Metabolic Pathway Prediction: Computational tools can assist in predicting potential metabolic transformation pathways of this compound in biological systems, identifying likely metabolites and their properties. This aids in understanding detoxification mechanisms and the formation of active or inactive degradation products.
Herbicide Resistance Studies: Computational modeling can simulate the effects of mutations in the PPO enzyme on this compound binding, helping to understand the molecular basis of target-site resistance. It can also assist in identifying potential non-target-site resistance mechanisms, such as enhanced metabolism, by modeling enzyme-substrate interactions.
Environmental Fate Prediction: Computational models can simulate the environmental behavior of this compound, including its degradation pathways in soil and water, its adsorption to soil particles, and its potential for leaching or volatilization.
The integration of theoretical chemistry and computational modeling with experimental data provides a powerful synergistic approach, accelerating the discovery and development of more effective and sustainable agrochemical solutions based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What experimental designs are recommended for evaluating Fluthiacet’s herbicidal efficacy under varying agricultural conditions?
- Methodological Answer: Use randomized complete block designs with replications (e.g., 4 replications per treatment) to minimize field variability. Compare preemergence (PRE) and postemergence (POST) application timings, as sequential PRE followed by late POST (LPOST) treatments have shown >90% weed control efficacy in silt loam soils with low organic content (1.4%) . Include soil parameters (pH, organic matter) and irrigation practices as covariates. Standardize sprayer settings (e.g., 20 gpa at 3.0 mph) to ensure reproducibility .
Q. What are the standard protocols for assessing this compound’s mechanism of action in target weed species?
- Methodological Answer: Conduct enzyme inhibition assays (e.g., protoporphyrinogen oxidase activity) using purified weed enzymes. Measure IC50 values under controlled laboratory conditions and validate with in vivo bioassays. Include positive controls (e.g., known inhibitors) and negative controls (untreated plants) to isolate this compound-specific effects .
Q. How should researchers design dose-response experiments to determine this compound’s optimal application rates?
- Methodological Answer: Use factorial designs with varying concentrations (e.g., 10–200 g ai/ha) and measure weed biomass reduction or mortality rates. Apply nonlinear regression models (e.g., log-logistic) to estimate ED50/ED90 values. Replicate trials across multiple growth stages of target weeds to account for developmental resistance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different weed species or environmental conditions?
- Methodological Answer: Perform meta-analyses of published datasets to identify confounding variables (e.g., soil pH, organic matter). Use multivariate regression to isolate factors driving efficacy discrepancies. For example, this compound’s control of Palmer amaranth exceeds 90% in silt loam but may drop in clay soils—highlighting the need for soil-specific calibration . Incorporate principal contradiction analysis to prioritize dominant variables (e.g., soil type vs. application timing) .
Q. What methodological approaches are used to investigate herbicide resistance evolution in weeds exposed to this compound?
- Methodological Answer: Conduct multi-generational selection studies under controlled environments. Monitor shifts in ED50 values across generations and perform genotyping to identify resistance-conferring mutations (e.g., target-site mutations). Cross-reference with metabolic resistance markers (e.g., cytochrome P450 activity) using HPLC-MS/MS . Compare results with historical susceptibility baselines .
Q. How can researchers integrate omics technologies to study this compound’s non-target effects on soil microbiomes?
- Methodological Answer: Employ metagenomic sequencing to profile microbial communities in this compound-treated soils. Pair with metabolomics to detect shifts in microbial secondary metabolites. Use longitudinal sampling (pre-, post-application) and include untreated control plots. Apply differential abundance analysis (e.g., DESeq2) to identify taxa sensitive to this compound .
Q. What statistical frameworks are suitable for analyzing temporal-spatial variability in this compound’s environmental persistence?
- Methodological Answer: Apply mixed-effects models to account for random variables (e.g., rainfall, temperature) across field sites. Use geospatial mapping (GIS) to correlate soil adsorption coefficients (Kd) with this compound half-life data. Validate models with mass balance studies in controlled lysimeters .
Methodological Guidelines from Evidence
- Reproducibility : Document equipment specifications (e.g., sprayer pressure, nozzle type) and soil characterization data to enable replication .
- Data Contradiction Analysis : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypothesis-driven comparisons and isolate variables .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and compliance with ecological ethics guidelines in all publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
